

Spectroscopic Data of 2,6-Dinitro-p-cresol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,6-Dinitro-p-cresol**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dinitro-p-cresol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Splitting Pattern	Integration	Assignment
~8.1	s	2H	Ar-H
~3.9	s	1H	-OH
~2.4	s	3H	-CH ₃

¹³C NMR Data

While specific peak data is limited in readily available literature, typical chemical shifts for the carbon environments in **2,6-Dinitro-p-cresol** are expected in the following ranges.

Chemical Shift (δ) ppm	Assignment
~155	C-OH
~140	C-NO ₂
~130	C-CH ₃
~125	Ar-C-H
~20	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200	O-H stretch (phenol)
3100-3000	C-H stretch (aromatic)
2975-2850	C-H stretch (methyl)
1600-1450	C=C stretch (aromatic ring)
1550-1475 & 1350-1250	N-O stretch (nitro group)
1260-1000	C-O stretch (phenol)

Mass Spectrometry (MS)

The mass spectrum of **2,6-Dinitro-p-cresol** is characterized by the following major fragments.

[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
198	High	[M] ⁺ (Molecular Ion)
181	Moderate	[M-OH] ⁺
152	Moderate	[M-NO ₂] ⁺
106	Moderate	[M-2NO ₂] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of **2,6-Dinitro-p-cresol**.

Materials:

- **2,6-Dinitro-p-cresol** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,6-Dinitro-p-cresol** in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **^{13}C NMR Acquisition:**
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,6-Dinitro-p-cresol**.

Materials:

- **2,6-Dinitro-p-cresol** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer with a KBr beam splitter and a DTGS detector.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of **2,6-Dinitro-p-cresol** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm^{-1} .
- Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,6-Dinitro-p-cresol**.

Materials:

- **2,6-Dinitro-p-cresol** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)

Instrumentation:

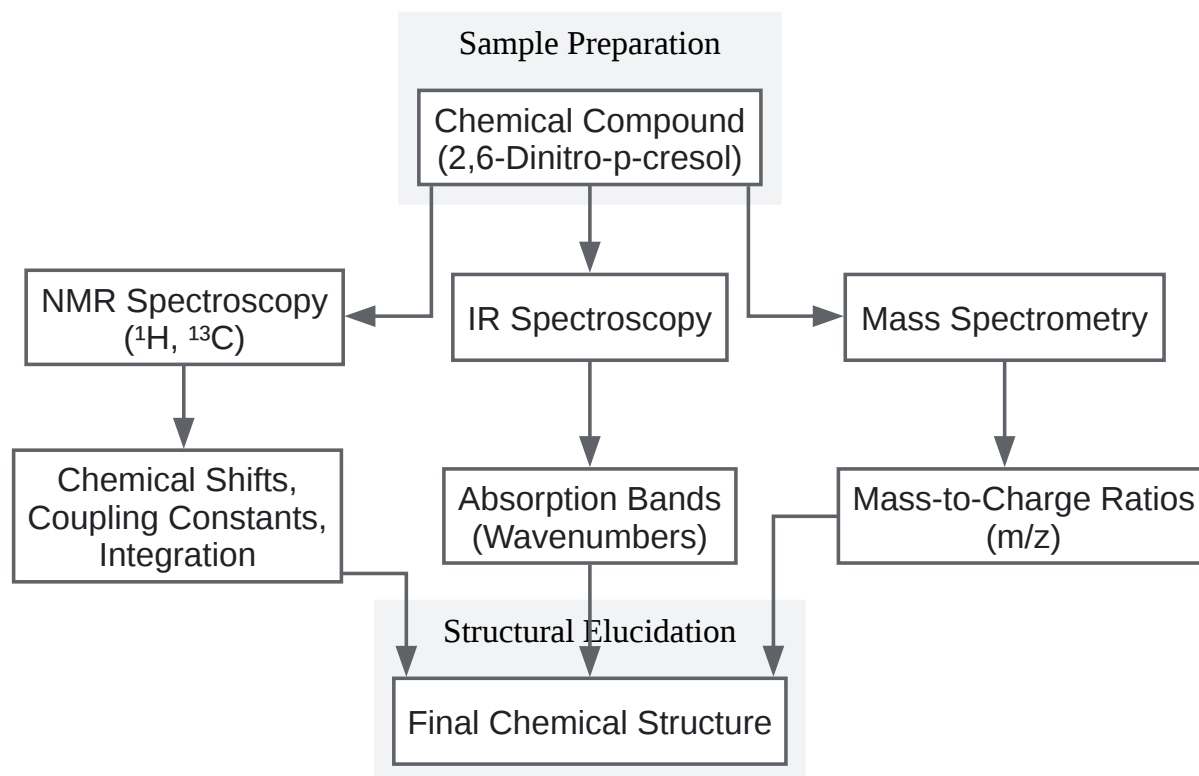
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,6-Dinitro-p-cresol** (approximately 1 mg/mL) in a suitable volatile solvent.
- GC-MS Setup:
 - Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Set the injector temperature to 250°C and the transfer line temperature to 280°C.
 - Use helium as the carrier gas at a constant flow rate.
 - Set the MS to operate in EI mode at 70 eV.
 - Set the mass scan range from m/z 40 to 500.
- Injection: Inject 1 µL of the sample solution into the GC inlet.
- Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the MS. The mass spectrometer will record the mass-to-charge ratios of the ions.
- Data Analysis: Identify the peak corresponding to **2,6-Dinitro-p-cresol** in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2,6-Dinitro-p-cresol**.



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Spectroscopic analysis workflow for chemical structure elucidation.

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References

- 1. 2,6-Dinitro-p-cresol | C₇H₆N₂O₅ | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]
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